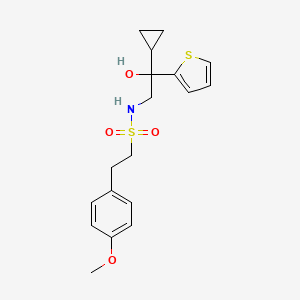

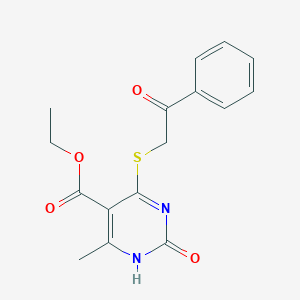

![molecular formula C18H19NO5S2 B2488705 (E)-6-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 876575-60-9](/img/structure/B2488705.png)

(E)-6-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "(E)-6-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid" involves multi-step organic reactions, including the formation of thiazolidinone and benzodioxin moieties. For instance, novel isoxazole derivatives of benzoic acid bearing benzodioxane and peptide bond have been synthesized, supported by spectroscopic methods such as FTIR, NMR, and mass spectra, indicating a complex synthesis pathway that could be adapted for our compound of interest (Pothuri, Machiraju, & Rao, 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to the one is confirmed through various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry. These methods help in identifying the functional groups and the overall framework of the molecule, suggesting that a similar approach can elucidate the structure of our target compound.

Chemical Reactions and Properties

The chemical reactivity of such compounds includes their ability to undergo further chemical transformations, such as cyclization, addition reactions, or substitutions, which can modify their chemical structure and potentially enhance their biological activity. For example, thiazolidinone derivatives have shown antibacterial activity, indicating that specific substituents and structural modifications can impact their chemical reactivity and biological properties (Trotsko et al., 2018).

Scientific Research Applications

Anticancer and Antiangiogenic Effects

- Compounds similar to (E)-6-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid have shown potential in cancer therapy. A study by Chandrappa et al. (2010) synthesized thioxothiazolidin-4-one derivatives and demonstrated their efficacy in reducing tumor volume and cell number in mice, suggesting their potential as anticancer agents with the ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).

Antimicrobial and Antioxidant Activities

- A study by Pothuri et al. (2020) synthesized novel isoxazole derivatives of 4-[5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoic acid, which exhibited strong antimicrobial and antioxidant activities. These findings suggest that compounds structurally related to (E)-6-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid could be effective antimicrobial agents (Pothuri et al., 2020).

Potential in Anticancer Therapy

- A series of novel 4-thiazolidinones with benzothiazole moiety, related to the compound , showed significant anticancer activity on various cancer cell lines, as found by Havrylyuk et al. (2010). This underscores the potential use of these compounds in anticancer therapy (Havrylyuk et al., 2010).

Anti-Inflammatory Activity

- Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, demonstrating significant anti-inflammatory activity. This indicates potential applications of similar compounds in anti-inflammatory treatments (Sunder & Maleraju, 2013).

Fluorescence Properties for Metal Ion Detection

- A 2013 study by Li Rui-j synthesized a compound similar to (E)-6-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, which showed specific fluorescent quenching effects with Co2+, indicating its potential as a selective fluorescent chemical sensor for metal ions (Li Rui-j, 2013).

Trypanocidal and Anticancer Activities

- Holota et al. (2019) evaluated novel 2-(5-aminomethylene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropionic acid ethyl esters for trypanocidal and anticancer activities. Some compounds showed significant activity against Trypanosoma brucei and human tumor cell lines, highlighting the diverse therapeutic potential of these compounds (Holota et al., 2019).

properties

IUPAC Name |

6-[(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S2/c20-16(21)4-2-1-3-7-19-17(22)15(26-18(19)25)11-12-5-6-13-14(10-12)24-9-8-23-13/h5-6,10-11H,1-4,7-9H2,(H,20,21)/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKVCYQAQFFIGH-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)/C=C/3\C(=O)N(C(=S)S3)CCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

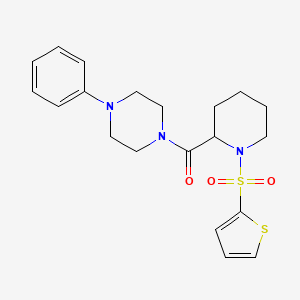

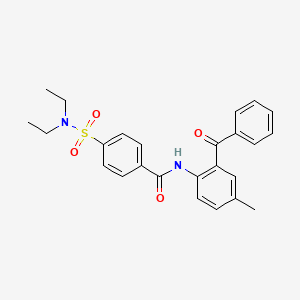

![2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2488627.png)

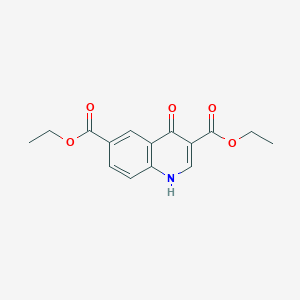

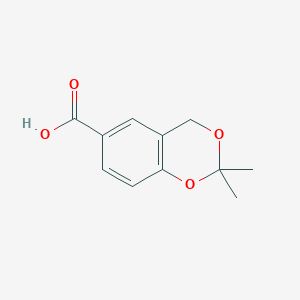

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol](/img/structure/B2488628.png)

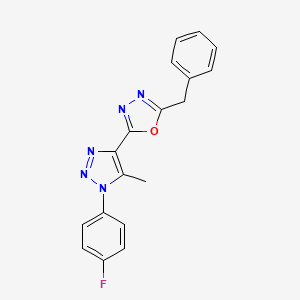

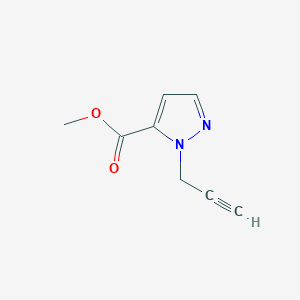

![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide](/img/structure/B2488629.png)

![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B2488633.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2488635.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2488637.png)